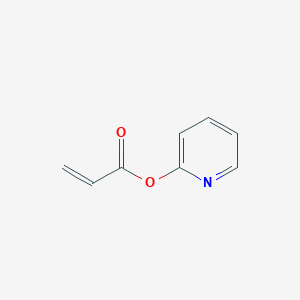

Pyridin-2-yl prop-2-enoate

Descripción

Pyridin-2-yl prop-2-enoate is an α,β-unsaturated ester characterized by a pyridine ring attached at the 2-position of the prop-2-enoate backbone. The compound’s structure combines the electron-withdrawing pyridine moiety with the reactive ester group, influencing its physicochemical behavior and reactivity. Characterization methods such as FTIR, NMR, and X-ray diffraction (commonly employed for related pyridine derivatives) are likely applicable for confirming its structure and tautomeric behavior .

Propiedades

Número CAS |

174620-97-4 |

|---|---|

Fórmula molecular |

C8H7NO2 |

Peso molecular |

149.15 g/mol |

Nombre IUPAC |

pyridin-2-yl prop-2-enoate |

InChI |

InChI=1S/C8H7NO2/c1-2-8(10)11-7-5-3-4-6-9-7/h2-6H,1H2 |

Clave InChI |

VVSWASODHNAKRZ-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OC1=CC=CC=N1 |

SMILES canónico |

C=CC(=O)OC1=CC=CC=N1 |

Sinónimos |

2-Propenoicacid,2-pyridinylester(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares Pyridin-2-yl prop-2-enoate with structurally related compounds, highlighting key differences in functional groups, substituents, and applications:

Physical and Environmental Properties

- Volatility: Methyl prop-2-enoate (UN 1919) is highly volatile, whereas bulkier derivatives like decyl prop-2-enoate (UN 3082) are less so. This compound’s volatility is likely intermediate, depending on its crystallinity .

- Environmental Impact: Perfluorinated prop-2-enoates raise concerns due to persistence, whereas pyridinyl esters may degrade more readily, depending on substituents .

Q & A

(Basic) What synthetic protocols are recommended for preparing Pyridin-2-yl prop-2-enoate with high purity?

Methodological Answer:

this compound can be synthesized via esterification of prop-2-enoic acid with pyridin-2-ol derivatives under acid catalysis. Key steps include:

- Reagent Selection : Use anhydrous conditions and catalysts like sulfuric acid or p-toluenesulfonic acid to drive esterification efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC or TLC .

- Characterization : Confirm structure using -NMR (pyridine proton signals at δ 8.5–7.5 ppm, acrylate vinyl protons at δ 6.5–5.5 ppm) and FT-IR (C=O stretch at ~1700 cm) .

(Advanced) How do hydrogen bonding networks influence the crystal packing of this compound, and what analytical tools are critical for studying these interactions?

Methodological Answer:

Hydrogen bonding between the pyridine nitrogen and acrylate carbonyl groups dictates crystal packing. Analysis involves:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL ( ) for refinement to resolve bond distances (e.g., N–H···O=C interactions ≈ 2.8–3.0 Å) and angles.

- Graph Set Analysis : Apply Etter’s formalism ( ) to classify hydrogen-bonding motifs (e.g., rings) and predict supramolecular assembly stability.

- Thermodynamic Studies : Differential scanning calorimetry (DSC) and heat capacity measurements (as in ) assess lattice energy contributions.

(Basic) Which spectroscopic techniques are optimal for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

- Primary Techniques :

- - and -NMR to confirm regiochemistry and purity (e.g., acrylate CH signals at δ 4.5–5.0 ppm).

- High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H] for CHNO: 150.0553).

- Resolving Discrepancies : Cross-validate with FT-IR (absence of OH stretches confirms ester formation) and elemental analysis (<0.3% deviation for C/H/N) .

(Advanced) How can researchers address contradictions in thermodynamic stability data for this compound derivatives under varying conditions?

Methodological Answer:

- Controlled Replicates : Perform DSC and thermogravimetric analysis (TGA) in triplicate under inert atmospheres to minimize oxidation artifacts ().

- Solvent Effects : Compare stability in polar (e.g., DMSO) vs. nonpolar (toluene) solvents using UV-Vis spectroscopy to track degradation kinetics.

- Computational Modeling : Density functional theory (DFT) calculations (e.g., Gaussian 16) predict bond dissociation energies and identify labile functional groups .

(Basic) What experimental design principles ensure reproducibility in assessing this compound’s reactivity across solvent systems?

Methodological Answer:

- Solvent Screening : Test reactivity in aprotic (e.g., THF, DCM) and protic (MeOH, HO) solvents under standardized temperatures (25°C, 50°C).

- Kinetic Profiling : Use -NMR to monitor reaction progress (e.g., acrylate double bond disappearance at δ 5.5–6.5 ppm).

- Safety Protocols : Adopt GHS-compliant handling (), including fume hood use and PPE (nitrile gloves, lab coat) to mitigate skin/eye exposure risks.

(Advanced) What computational approaches predict the role of this compound in supramolecular assemblies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model intermolecular forces (e.g., π-π stacking between pyridine rings).

- Hirshfeld Surface Analysis : Quantify contact contributions (C···C, C···O) with CrystalExplorer to prioritize dominant interactions .

- Machine Learning : Train models on existing crystallographic databases (e.g., Cambridge Structural Database) to predict packing motifs and co-crystal formation .

(Basic) How should researchers document and report synthetic yields and purity data for this compound?

Methodological Answer:

- Data Transparency : Report yields as "isolated yields" with purification methods (e.g., "62% after column chromatography").

- Analytical Validation : Include chromatograms (HPLC, GC), NMR spectra, and melting points in supplementary materials ().

- Ethical Reporting : Avoid selective data omission; disclose all replicates, including outliers, to uphold scientific integrity ().

(Advanced) What strategies optimize the experimental phasing of this compound crystals using X-ray diffraction?

Methodological Answer:

- Crystal Growth : Use slow evaporation in ethanol/water mixtures (70:30 v/v) at 4°C to obtain diffraction-quality crystals.

- SHELX Pipeline : Employ SHELXC/D/E ( ) for high-throughput phasing. Refine with SHELXL using anisotropic displacement parameters.

- Twinned Data Handling : Apply twin law matrices in PLATON to deconvolute overlapping reflections and improve R-factors (<0.05) .

(Basic) What are the key considerations for ensuring ethical reproducibility in this compound research?

Methodological Answer:

- Data Archiving : Deposit raw spectra, crystallographic data (CIF files), and synthetic protocols in public repositories (e.g., Zenodo).

- Literature Citation : Cite original methodologies (e.g., SHELX refinement in ) and avoid redundant publication ().

- Collaborative Review : Engage peer validation through pre-print platforms or lab exchanges to confirm reproducibility .

(Advanced) How can researchers leverage structure-property relationships to design this compound derivatives with enhanced bioactivity?

Methodological Answer:

- SAR Studies : Modify the acrylate moiety (e.g., fluorination at C3) and assess bioactivity via in vitro assays (e.g., cytotoxicity in A549 cells, as in ).

- Co-crystallization : Screen with pharmacologically relevant co-formers (e.g., nicotinamide) to improve solubility and bioavailability ( ).

- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors) and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.